molecular formula C13H16N2O4S B2566968 tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide CAS No. 1774900-87-6

tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Cat. No.: B2566968
CAS No.: 1774900-87-6
M. Wt: 296.34
InChI Key: MDVHGKKQLPGABX-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide: is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring with a tert-butyl ester and a methyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions.

    Introduction of the tert-Butyl Ester Group: The carboxylate group is introduced by esterification with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzothiadiazine ring using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the benzothiadiazine ring, resulting in the formation of amines or reduced ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Benzothiadiazines: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Antiviral Agents: Potential use in the treatment of viral infections.

    Antihypertensive Drugs: Acts on specific receptors to lower blood pressure.

    Antidiabetic Agents: Modulates glucose metabolism and insulin sensitivity.

    Anticancer Agents: Inhibits the growth of certain cancer cell lines by interfering with cell division and apoptosis pathways.

Industry

    Pharmaceuticals: Incorporated into drug formulations for its therapeutic properties.

    Agriculture: Used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide involves:

    Molecular Targets: Binding to specific enzymes or receptors, such as potassium channels or AMPA receptors.

    Pathways: Modulating signaling pathways involved in cell growth, metabolism, and apoptosis.

    Biological Effects: Inducing changes in cellular processes that lead to therapeutic outcomes, such as reduced blood pressure, improved glucose metabolism, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.

    Chlorothiazide: A diuretic used in the treatment of hypertension.

    Hydrochlorothiazide: Another diuretic with a similar structure and function.

Uniqueness

    Structural Modifications: The presence of the tert-butyl ester and methyl groups in tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide enhances its lipophilicity and bioavailability compared to other benzothiadiazine derivatives.

    Pharmacological Profile: Exhibits a broader range of biological activities, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 1-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-13(2,3)19-12(16)11-14-15(4)9-7-5-6-8-10(9)20(11,17)18/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVHGKKQLPGABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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